2,3-Dichloro-6-(trifluoromethyl)quinoxaline
Overview
Description
2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinoxaline ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted quinoxalines with various functional groups.
- Oxidized quinoxaline derivatives.
- Reduced dihydroquinoxaline compounds.
Scientific Research Applications
2,3-Dichloro-6-(trifluoromethyl)quinoxaline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. It is known to act as an antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. This interaction inhibits the receptor’s activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
2,3-Dichloroquinoxaline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-Trifluoromethylquinoxaline: Lacks the chlorine atoms, leading to variations in its chemical behavior.
2,3-Dichloro-6,7-difluoroquinoxaline: Contains additional fluorine atoms, which can alter its reactivity and applications.
Uniqueness: 2,3-Dichloro-6-(trifluoromethyl)quinoxaline is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-8(11)16-6-3-4(9(12,13)14)1-2-5(6)15-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTQVWHSMBWEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433485 | |
Record name | 2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55686-95-8 | |
Record name | 2,3-Dichloro-6-(trifluoromethyl)quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55686-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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